![molecular formula C23H25NO6 B557532 Fmoc-Asp(OtBu)-OH CAS No. 71989-14-5](/img/structure/B557532.png)
Fmoc-Asp(OtBu)-OH
Übersicht
Beschreibung
Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butyl ester (OtBu) protecting group attached to the carboxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the creation of complex peptides and proteins .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Asp(OtBu)-OH is extensively utilized in synthesizing peptides and proteins. Its unique structure helps prevent aspartimide formation, which is a common issue during peptide synthesis that can lead to undesired side products.
Case Study: Aspartimide Formation Prevention
Research has shown that using this compound significantly reduces aspartimide formation compared to traditional derivatives. In experiments, aspartimide-related by-products decreased from 58% to 25% when utilizing this compound, demonstrating its effectiveness in maintaining peptide integrity during synthesis .
Drug Development
The compound plays a vital role in developing peptide-based therapeutics. By providing structural stability and reducing unwanted by-products during synthesis, this compound enhances the quality of therapeutic peptides.
Case Study: Impact on Peptide Structure
A study involving amyloid-beta peptides indicated that incorporating this compound altered secondary structure characteristics compared to native peptides. Techniques such as circular dichroism spectroscopy revealed changes in the propensity to form alpha-helices and beta-sheets, suggesting that the presence of this compound influences aggregation behavior .
Bioconjugation
This compound is employed in bioconjugation processes, allowing researchers to attach peptides to other molecules for targeted drug delivery systems. This application is particularly relevant in developing advanced therapeutic strategies.
Biomaterials
The compound is also used in designing peptide-based biomaterials for tissue engineering and regenerative medicine. Its properties facilitate the creation of scaffolds that support cell growth and tissue regeneration.
Comparative Analysis of Aspartimide Formation
The following table summarizes key findings related to aspartimide formation across different derivatives during Fmoc SPPS:
Aspartic Acid Derivative | Aspartimide Formation (%) | d-Aspartate Formation (%) |
---|---|---|
This compound | 25 | 9.1 |
Fmoc-Asp(OMpe)-OH | 4.2 | 0.49 |
Fmoc-Asp(OBno)-OH | 0.06 | 0.19 |
This data highlights the superior performance of this compound in minimizing unwanted side reactions during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the OtBu group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient handling of large quantities of reagents. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support, is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc and OtBu protecting groups is a crucial step in peptide synthesis. .
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for OtBu removal
Coupling: DCC, DMAP, and other carbodiimides.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After deprotection, the resulting product is aspartic acid or its derivatives, which can further participate in peptide bond formation
Wirkmechanismus
The mechanism of action of Fmoc-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Fmoc group is removed using a base, exposing the amino group for coupling with other amino acids. The OtBu group is removed under acidic conditions, exposing the carboxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(OtBu)-OH but with a methyl ester protecting group instead of tert-butyl.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-OH: A lysine derivative with a tert-butoxycarbonyl (Boc) protecting group
Uniqueness: this compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the OtBu group provides stability under a wide range of reaction conditions .
Biologische Aktivität
Fmoc-Asp(OtBu)-OH, or 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate, is a protected form of the amino acid aspartic acid used extensively in peptide synthesis. Its unique structure allows for specific applications in the synthesis of peptides while minimizing side reactions, particularly aspartimide formation, which can complicate the synthesis process. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, comparative studies with other derivatives, and its implications in biological systems.
- Molecular Formula : C23H25NO6
- Molecular Weight : 411.448 g/mol
- Melting Point : 148-150 °C (dec.)
- Density : 1.3±0.1 g/cm³
- Boiling Point : 620.8±55.0 °C at 760 mmHg
Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective group allows for selective coupling without premature deprotection, which is critical for maintaining the integrity of the peptide chain during synthesis. The t-butyl group provides steric hindrance that reduces unwanted side reactions, particularly the formation of aspartimides.
Comparative Studies
Studies comparing this compound with other derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH highlight its effectiveness in minimizing aspartimide formation:
Peptide Derivative | Aspartimide Formation (%) | Yield Increase (%) |
---|---|---|
This compound | ~1.24% | - |
Fmoc-Asp(OMpe)-OH | ~0.4% | - |
Fmoc-Asp(OBno)-OH | ~0.1% | +25% |
In a study involving the classic Scorpion toxin II peptide (VKDXYI), it was found that using Fmoc-Asp(OBno)-OH significantly reduced aspartimide formation compared to this compound, indicating a marked improvement in purity and yield of the target peptide .
Case Study 1: Scorpion Toxin II Peptide Synthesis
In a comparative test using resin-bound peptides treated with 20% piperidine in DMF for extended periods to simulate multiple deprotection cycles, this compound was found to produce higher levels of aspartimide compared to its counterparts. The study showed that switching to Fmoc-Asp(OBno)-OH reduced aspartimide formation to nearly undetectable levels, thereby improving the overall yield of the synthesized peptides .
Case Study 2: Synthesis Efficiency
A study on the synthesis of a peptide containing 40 amino acids demonstrated that utilizing Fmoc-Asp(OEpe)-OH instead of this compound increased product yield from 48% to 92%. This was attributed to the enhanced steric bulk provided by the t-butyl group, which further shielded the β-carbonyl group of aspartate during synthesis .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868055 | |
Record name | 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5, 1217468-27-3 | |
Record name | 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1217468-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fmoc-Asp(OtBu)-OH particularly useful in peptide synthesis?
A1: this compound is designed for use in Fmoc/tBu SPPS, a common technique for creating peptides. The Fmoc group acts as a temporary protecting group for the amino terminus, while the tBu ester protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed under specific conditions, allowing for controlled, stepwise addition of amino acids during peptide chain assembly [, ].
Q2: What are the structural characteristics of this compound?
A2: While the exact spectroscopic data might vary between suppliers, its molecular formula is C24H27NO6 and its molecular weight is 425.48 g/mol. For detailed spectroscopic data, consult the specific supplier's documentation.
Q3: Are there challenges associated with using this compound in peptide synthesis?
A3: Yes, a known challenge is the potential for aspartimide formation during Fmoc removal, especially at elevated temperatures or with certain bases like piperidine and DBU []. This side reaction can lead to undesired byproducts and lower the yield of the desired peptide.
Q4: Are there strategies to minimize aspartimide formation when using this compound?
A4: Researchers have explored alternative protecting groups for the aspartic acid side chain to minimize aspartimide formation. For example, new t-butyl based derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH have demonstrated improved resistance to aspartimide formation compared to this compound and Fmoc-Asp(OMpe)-OH [].
Q5: Beyond peptide synthesis, how else is this compound utilized in research?
A5: this compound has been used to study the self-assembly properties of modified single amino acids. Research has shown that it forms distinct morphologies depending on factors like concentration, temperature, and pH []. For instance, it assembles into rod-like structures at both low and high concentrations, and upon heating [].
Q6: How is this compound analyzed in a research setting?
A6: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection are commonly employed to analyze this compound []. For accurate mass determination, mass spectrometry techniques like LC/UV/TOFMS are valuable [].
Q7: What are some future research directions involving this compound and similar compounds?
A7: Continued research on new aspartic acid protecting groups that minimize aspartimide formation is essential. Further exploration of the self-assembly properties of modified amino acids like this compound could lead to novel nanomaterials for applications in material science and biomedicine []. Additionally, understanding the environmental impact and degradation pathways of these compounds is crucial for responsible development and use [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.